
8-methoxy-N-1-naphthyl-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-methoxy-N-1-naphthyl-2-oxo-2H-chromene-3-carboxamide, also known as MNAC, is a synthetic compound that has been studied for its potential therapeutic applications. MNAC is a derivative of the natural compound coumarin, which has been shown to have anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of 8-methoxy-N-1-naphthyl-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer, inflammation, and neurodegenerative disorders. This compound has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation, such as topoisomerase and HDAC. It has also been shown to inhibit the activation of NF-κB, a transcription factor involved in inflammation. In addition, this compound has been shown to modulate the expression of various genes involved in neurodegenerative disorders, such as APP and tau.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. This compound has been shown to induce apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and modulate the expression of various genes involved in neurodegenerative disorders. In addition, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
8-methoxy-N-1-naphthyl-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments, including its synthetic availability, stability, and low toxicity. This compound can be easily synthesized using a multistep process and is stable under various conditions. In addition, this compound has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further preclinical and clinical studies. However, this compound also has some limitations, including its limited solubility in aqueous solutions and its potential off-target effects.
Orientations Futures
There are several future directions for the study of 8-methoxy-N-1-naphthyl-2-oxo-2H-chromene-3-carboxamide. One potential direction is the further investigation of its anticancer properties in various cancer types. Another potential direction is the investigation of its potential neuroprotective effects in animal models of neurodegenerative disorders. In addition, the development of this compound derivatives with improved solubility and selectivity could lead to the development of more effective therapeutics. Finally, the investigation of the pharmacokinetics and pharmacodynamics of this compound in humans could lead to its eventual clinical use.
Méthodes De Synthèse
8-methoxy-N-1-naphthyl-2-oxo-2H-chromene-3-carboxamide can be synthesized using a multistep process involving the reaction of 4-hydroxycoumarin and 1-naphthylamine. The reaction involves the formation of an amide bond between the two compounds, followed by the addition of a methoxy group to the coumarin ring. The final product is purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
8-methoxy-N-1-naphthyl-2-oxo-2H-chromene-3-carboxamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative disorders. This compound has been shown to have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. It has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB, a transcription factor involved in inflammation. In addition, this compound has been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
8-methoxy-N-naphthalen-1-yl-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4/c1-25-18-11-5-8-14-12-16(21(24)26-19(14)18)20(23)22-17-10-4-7-13-6-2-3-9-15(13)17/h2-12H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHSQRRAIFLNJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5722520.png)
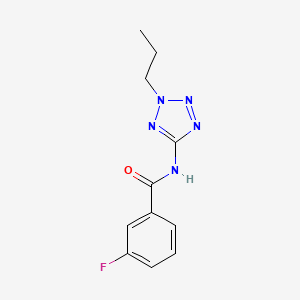
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B5722532.png)
![methyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B5722554.png)
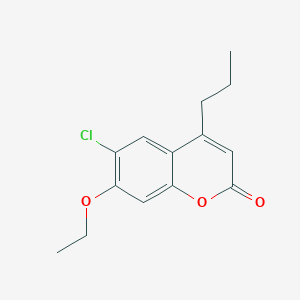
![7,7-dimethyl-2-(4-morpholinyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B5722569.png)
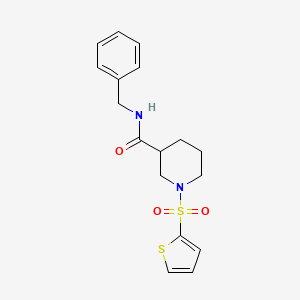
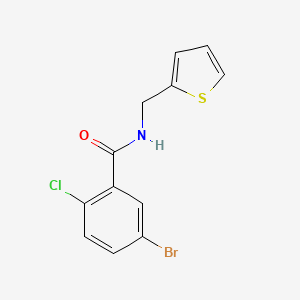
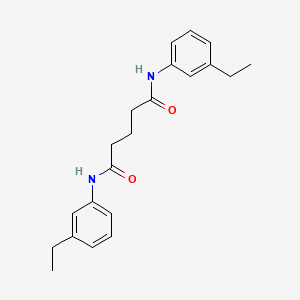
![N-(4-chloro-3-{[(isobutyrylamino)carbonothioyl]amino}phenyl)butanamide](/img/structure/B5722601.png)
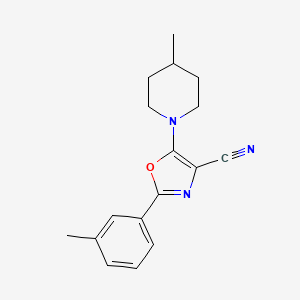
![3-[2-amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid](/img/structure/B5722609.png)
